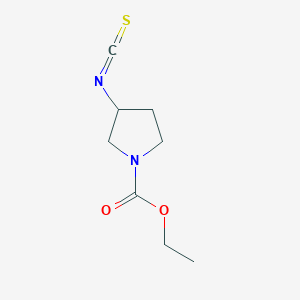










|
REACTION_CXSMILES
|
O.[OH-].[Na+].[NH2:4][CH:5]1[CH2:9][CH2:8][N:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6]1.C(Cl)(=O)OCC.[C:21](=S)=[S:22]>>[N:4]([CH:5]1[CH2:9][CH2:8][N:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6]1)=[C:21]=[S:22] |f:1.2|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1CN(CC1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|


|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
STIRRING
|
|
Details
|
the whole was stirred for 30 minutes at 10° C
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
(exothermic reaction)
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
WAIT
|
|
Details
|
was continued for 4 hours at 60° C
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with methylbenzene
|
|
Type
|
WASH
|
|
Details
|
The extract was washed twice with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography over silica gel using
|
|
Type
|
ADDITION
|
|
Details
|
a mixture of dichloromethane and ethanol (99:1 and 100:0.5 by volume) as eluents
|
|
Type
|
CUSTOM
|
|
Details
|
The pure fractions were collected
|
|
Type
|
CUSTOM
|
|
Details
|
the eluent was evaporated at a warm water bath at 30° C.
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=C=S)C1CN(CC1)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 39% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |